molecular formula C13H16O2 B1294532 1-(4-Methylphenyl)cyclopentanecarboxylic acid CAS No. 80789-75-9

1-(4-Methylphenyl)cyclopentanecarboxylic acid

Cat. No. B1294532
CAS RN: 80789-75-9
M. Wt: 204.26 g/mol
InChI Key: YKDWTRWSHHGVII-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)cyclopentanecarboxylic acid is a compound that can be associated with cyclopentane derivatives, which are of significant interest in pharmaceutical research due to their structural features and potential biological activities. Although the provided papers do not directly discuss 1-(4-Methylphenyl)cyclopentanecarboxylic acid, they do provide insights into related cyclopentane derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of cyclopentane derivatives is a key area of research due to their relevance in drug design. For instance, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, a useful intermediate for S1P1 receptor agonists, has been achieved with high enantiomeric and diastereomeric excess, demonstrating the potential for producing gram quantities of such compounds . Additionally, the synthesis of 1-amino-1,3-cyclopentanedicarboxylic acid and its isomers has been reported, which are important due to their excitatory effects on mammalian neurons . These studies highlight the importance of stereochemistry and the ability to produce specific isomers in high purity, which is likely relevant for the synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic acid as well.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is crucial for their biological activity. For example, the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid have been investigated using DFT calculations, revealing that the cis stereoisomer has a more restricted conformational space than the trans derivative . This information is pertinent to understanding the conformational behavior of similar compounds, such as 1-(4-Methylphenyl)cyclopentanecarboxylic acid, which may influence their biological activity.

Chemical Reactions Analysis

Cyclopentane derivatives can undergo various chemical reactions that modify their structure and properties. The Beckmann rearrangement of a cyclopentathiophenacetic acid derivative has been explored, providing a route to different bicyclic systems . Such reactivity studies are essential for developing synthetic pathways and understanding the chemical behavior of cyclopentane derivatives, including 1-(4-Methylphenyl)cyclopentanecarboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are closely linked to their function as pharmaceutical intermediates. Cyclopentane-1,3-diones have been studied as isosteres for the carboxylic acid functional group, exhibiting similar acidity and lipophilicity, which are important parameters for drug design . Moreover, the electrolytic dissociation of cyclopentanedicarboxylic acids has been analyzed, providing insights into the distribution of active and inactive forms in solutions . These properties are likely relevant to the behavior of 1-(4-Methylphenyl)cyclopentanecarboxylic acid in biological systems.

Scientific Research Applications

Synthesis and Biological Activities of Jasmonic Acid Derivatives

Jasmonic acid and its derivatives, structurally related to 1-(4-Methylphenyl)cyclopentanecarboxylic acid, have been extensively studied for their synthesis, biological activities, and potential as drugs and prodrugs. The review by Ghasemi Pirbalouti, Sajjadi, and Parang (2014) covers the importance of these compounds in medicinal chemistry, particularly focusing on their roles as plant stress hormones with significant biological activities. The synthesis of jasmonic acid derivatives and their application in developing new therapeutics highlight the potential for 1-(4-Methylphenyl)cyclopentanecarboxylic acid and related compounds in drug discovery and safety trials (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Chemical Properties and Applications of Related Compounds

The exploration of the chemical properties and applications of compounds related to 1-(4-Methylphenyl)cyclopentanecarboxylic acid, such as the practical synthesis of 2-Fluoro-4-bromobiphenyl, unveils the compound's significance in the pharmaceutical industry. Qiu et al. (2009) describe a method for synthesizing a key intermediate for manufacturing flurbiprofen, showcasing the relevance of structural analogs in the development of anti-inflammatory and analgesic materials. This synthesis approach underlines the broader applicability of related compounds in creating valuable pharmaceuticals (Qiu, Gu, Zhang, & Xu, 2009).

Potential Therapeutic Effects of Derivatives

Further investigation into the therapeutic effects of derivatives related to 1-(4-Methylphenyl)cyclopentanecarboxylic acid is illustrated by the study of 4-phenylbutyric acid (4-PBA). Kolb et al. (2015) discuss the potential of 4-PBA in various biological systems, highlighting its role as a chemical chaperone that can prevent misfolded protein aggregation and alleviate stress in the endoplasmic reticulum. Such studies emphasize the potential for derivatives of 1-(4-Methylphenyl)cyclopentanecarboxylic acid in addressing protein misfolding disorders and other pathologies (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

Safety And Hazards

Like many carboxylic acids, cyclopentanecarboxylic acid is corrosive and can cause burns and eye damage . It can decompose under conditions of extreme heat, releasing irritating gases .

Future Directions

Cyclopentanecarboxylic acid finds diverse applications in various domains. In the pharmaceutical industry, it’s used as an intermediate in the synthesis of a variety of drugs . It also finds application in the synthesis of dyes and in organic chemistry research . The future directions for 1-(4-Methylphenyl)cyclopentanecarboxylic acid could be similar, given its structural similarity to cyclopentanecarboxylic acid.

properties

IUPAC Name

1-(4-methylphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10-4-6-11(7-5-10)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDWTRWSHHGVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001527
Record name 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)cyclopentanecarboxylic acid

CAS RN

80789-75-9
Record name 1-(4-Methylphenyl)cyclopentanecarboxylic acid
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Record name 1-(4-Methylphenyl)cyclopentanecarboxylic acid
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Record name 80789-75-9
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Record name 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid
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Record name 1-(4-methylphenyl)cyclopentanecarboxylic acid
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